molecular formula C6H5ClN2O2 B13649307 2-(6-Chloropyridazin-4-yl)acetic acid

2-(6-Chloropyridazin-4-yl)acetic acid

Cat. No.: B13649307
M. Wt: 172.57 g/mol
InChI Key: QTEBJBNJJATETR-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-4-yl)acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 4-position. Pyridazine derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(6-chloropyridazin-4-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)3-8-9-5/h1,3H,2H2,(H,10,11)

InChI Key

QTEBJBNJJATETR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridazine with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of 2-(6-Chloropyridazin-4-yl)acetic acid may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-Chloropyridazin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Heterocyclic Core Variations :
    • Pyridazine (two adjacent nitrogen atoms) offers greater polarity and hydrogen-bonding capacity compared to pyridine or pyrimidine.
    • Pyrazine (two para nitrogen atoms) and pyrimidine (meta nitrogens) alter electron distribution, affecting reactivity and target interactions.
  • Substituent Positioning: Chlorine at the 6-position on pyridazine (vs. Acetic acid at the 4-position (pyridazine) vs. 2-position (pyrazine) modifies spatial orientation in binding pockets.

Pharmacological Implications

  • Lipophilicity : Thio (-S-) and cyclopentyl groups increase membrane permeability but may reduce aqueous solubility.
  • Metabolic Stability : Fluorine and iodine substituents resist oxidative metabolism, extending half-life.
  • Target Selectivity : Bulky groups (e.g., cyclopentyl) enhance selectivity by excluding off-target binding.

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